Product packaging for 2,3-Dinitrophenol(Cat. No.:CAS No. 25550-58-7)

2,3-Dinitrophenol

Cat. No.: B1210279
CAS No.: 25550-58-7
M. Wt: 184.11 g/mol
InChI Key: MHKBMNACOMRIAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Dinitrophenol Isomers and the Specific Research Focus on 2,3-Dinitrophenol

The dinitrophenol family comprises six isomers, each differing in the positional arrangement of the two nitro groups on the phenol (B47542) ring nih.govcdc.govcdc.govnih.gov. Among these, 2,4-Dinitrophenol (2,4-DNP) is the most extensively studied isomer, largely due to its historical use and significant toxicological profile cdc.govnih.govwikipedia.orgontosight.ai. Research into other isomers, including this compound, is comparatively less extensive but contributes to a comprehensive understanding of the structure-activity relationships within this chemical class.

Studies comparing the metabolic effects of different dinitrophenol isomers suggest that while 2,4-DNP and certain other isomers (2,6-, 3,4-, and 3,5-DNP) exhibit a notable potential for increasing basal metabolic rate, isomers such as this compound and 2,5-Dinitrophenol (B1207554) appear to have a lower capacity in this regard nih.gov. Nevertheless, this compound remains a compound of interest due to its chemical properties and its identification in biological samples, indicating potential human exposure solubilityofthings.comwikipedia.orgchemicalbook.comchemicalbook.comchemdad.comhmdb.ca. Its presence in human blood, as reported in some literature, positions it as a relevant subject within exposome studies hmdb.ca.

Historical Context of Scientific Inquiry into Dinitrophenol-Mediated Metabolic Phenomena and Industrial Applications

The scientific investigation into dinitrophenols, particularly 2,4-DNP, gained momentum in the early 20th century. Researchers observed that exposure to dinitrophenols could lead to an increase in the basal metabolic rate and significant weight loss wikipedia.orgnih.govbris.ac.uknih.govresearchgate.netnih.govnih.gov. This phenomenon was later elucidated in 1948, with the discovery that dinitrophenols act as mitochondrial uncouplers, disrupting the normal process of oxidative phosphorylation. Instead of generating ATP, the energy from metabolic processes is released as heat wikipedia.orgbris.ac.uknih.govresearchgate.netnih.govnih.govfrontiersin.org. This metabolic uncoupling effect led to the widespread use of 2,4-DNP as a weight-loss agent in the 1930s.

Historically, dinitrophenols have also played a significant role in various industrial applications. They have been utilized in the synthesis of dyes, wood preservatives, photographic developers, and explosives nih.govcdc.govnih.govwikipedia.orgoup.comsolubilityofthings.com. Furthermore, certain dinitrophenol compounds have served as pesticides and herbicides nih.govcdc.govwikipedia.orgoup.comsolubilityofthings.comresearchgate.net. Specifically, this compound has been noted for its application in the manufacturing of dyes and explosives, and its use as a nitrogen supplement in bacterial culture media solubilityofthings.comchemicalbook.comchemdad.comontosight.ai.

Current Research Landscape and Scholarly Significance of this compound Investigations

The current research landscape concerning dinitrophenols continues to explore their metabolic effects, with a focus on potential therapeutic applications for metabolic disorders like obesity and fatty liver disease, often investigating lower, weight-neutral doses wikipedia.orgnih.govbris.ac.uknih.gov. While research on 2,4-DNP remains dominant, the study of other isomers, including this compound, is integral to understanding the nuances of mitochondrial uncoupling and the broader toxicological profiles of nitroaromatic compounds.

The scholarly significance of this compound lies in its contribution to the comparative analysis of dinitrophenol isomer properties and biological activities. Its documented presence in human blood underscores its relevance in toxicological studies and the burgeoning field of exposomics, which tracks environmental exposures and their health impacts hmdb.ca. Furthermore, market analyses and chemical databases indicate ongoing industrial interest and production of this compound, highlighting its continued utility in specific chemical syntheses and applications solubilityofthings.comchemicalbook.comchemicalbook.comchemdad.comprof-research.com. Its solubility characteristics also make it a subject of interest in organic synthesis and analytical chemistry solubilityofthings.com.

Chemical Properties of this compound

This compound is a nitroaromatic compound with distinct physical and chemical properties that influence its behavior in various applications.

PropertyValueSource(s)
Chemical FormulaC6H4N2O5 solubilityofthings.comwikipedia.orgchemicalbook.comchemdad.com
Molar Mass ( g/mol )184.11 solubilityofthings.comchemicalbook.comchemdad.com
AppearanceYellow crystalline solid / Yellow monoclinic prisms solubilityofthings.comwikipedia.orgchemicalbook.comchemicalbook.comchemdad.com
Melting Point (°C)108 - 145 solubilityofthings.comwikipedia.orgchemicalbook.comchemdad.com
Boiling Point (°C)315 - 329 solubilityofthings.comchemicalbook.comchemdad.com
Density (g/cm³)1.3660 - 1.683 solubilityofthings.comwikipedia.orgchemicalbook.comchemdad.com
Water SolubilityModerately soluble (~1 g/100 mL at room temp); Sparingly soluble solubilityofthings.comchemicalbook.comchemicalbook.comchemdad.comsolubilityofthings.com
Organic Solvent Sol.Highly soluble in ethanol, acetone, chloroform; Soluble in ether, benzene solubilityofthings.comchemicalbook.comchemicalbook.comchemdad.comsolubilityofthings.com
pKa (at 25°C)4.86, 4.96 chemicalbook.comchemdad.com
FlammabilityFlammable chemicalbook.comchemicalbook.comchemdad.com

Historical Industrial Applications of Dinitrophenols

Dinitrophenols, as a class, have found application across a range of industries, reflecting their chemical reactivity and biological effects.

Application CategorySpecific Uses
Chemical Synthesis Intermediate in the production of dyes, picric acid, picramic acid, wood preservatives, photographic developers, explosives, and organic chemicals. nih.govcdc.govnih.govwikipedia.orgoup.comsolubilityofthings.com
Agriculture Used as pesticides, herbicides, and fungicides. nih.govcdc.govwikipedia.orgoup.comsolubilityofthings.comresearchgate.net
Explosives Component in the manufacture of explosives and ammunition. nih.govcdc.govnih.govwikipedia.orgbris.ac.ukoup.comsolubilityofthings.com
Biotechnology Nitrogen supplement for bacterial culture medium; used in biosensor design and drug delivery systems. chemicalbook.comchemdad.com
Analytical Chemistry Used as a pH indicator. nih.govcdc.gov

Compound List:

this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O5 B1210279 2,3-Dinitrophenol CAS No. 25550-58-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKBMNACOMRIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075261
Record name Phenol, 2,3-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dinitrophenol, solution appears as a yellow colored liquid dissolved in an organic solvent. The flammability of the solution depends on the solvent. Dinitrophenol itself is combustible though it may require some effort to ignite. Toxic by skin absorption and inhalation. Prolonged exposure to fire or heat may result in the spontaneous decomposition and heating with a resultant explosion. Produces toxic oxides of nitrogen during combustion., Dinitrophenol, wetted with not less than 15% water appears as a yellow crystalline solid. When not water wet a high explosive. Is easily ignited when dry and will burn very vigorously. Can burn when wet although some effort is required to ignite. Toxic oxides of nitrogen are produced when it burns. Used to make dyes, as a lumber preservative, and to make explosives., Yellow needles or crystals
Record name DINITROPHENOL, SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6320
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3-Dinitrophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9927
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.000012 [mmHg]
Record name 2,3-Dinitrophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9927
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

25550-58-7, 66-56-8
Record name DINITROPHENOL, SOLUTION
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/6320
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name DINITROPHENOL, WETTED WITH NOT LESS THAN 15% WATER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3291
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2,3-Dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dinitrophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-DINITROPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,3-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dinitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.571
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DINITROPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/735M30625H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Derivatization Strategies for 2,3 Dinitrophenol

Established Synthetic Routes for 2,3-Dinitrophenol Production

Direct synthesis of this compound is less commonly detailed than that of its 2,4-isomer. However, general methods for dinitrophenol synthesis involve the nitration of phenol (B47542) or its derivatives. Phenol can be nitrated using a mixture of nitric acid and sulfuric acid. The regioselectivity of nitration is influenced by reaction conditions, including temperature, concentration of nitrating agents, and reaction time. The formation of 2,3-DNP is often accompanied by other isomers, such as 2,4-DNP and 2,6-DNP, necessitating separation techniques like fractional crystallization to obtain pure 2,3-DNP wikipedia.orgsciencemadness.orgresearchgate.net.

A general approach for dinitrophenol synthesis involves the stepwise nitration of phenol. Initial mononitration typically yields a mixture of ortho- and para-nitrophenols. Further nitration under more vigorous conditions leads to dinitrophenols. The specific conditions required to favor the formation of the 2,3-isomer over others, such as the 2,4- or 2,6-isomers, are critical and may involve carefully controlled reaction parameters or specific starting materials. For instance, nitration of 2-nitrophenol (B165410) or 3-nitrophenol (B1666305) could potentially yield 2,3-DNP.

Novel Approaches and Methodological Advancements in this compound Synthesis

While specific novel methods for 2,3-DNP are not extensively documented in the provided search results, advancements in nitration chemistry and regioselective synthesis offer potential avenues. Modern synthetic strategies often focus on improving yields, reducing by-product formation, and employing greener reaction conditions. Techniques such as microwave-assisted synthesis or the use of solid-supported catalysts could offer more controlled and efficient routes, although these are not explicitly detailed for 2,3-DNP. The general principles of nitration chemistry, which aim for better control over isomer distribution, would be applicable to the synthesis of 2,3-DNP.

Chemical Modification and Derivatization for Research Probes and Labels

Dinitrophenols, particularly 2,4-DNP, are widely used as haptens in biochemical research and diagnostics due to their small size and ability to elicit a strong immune response when conjugated to carrier proteins synabs.be. The derivatization of 2,3-DNP follows similar chemical principles, leveraging its phenolic hydroxyl group and aromatic ring for functionalization.

Synthesis of Hapten-Conjugates for Immunoassays and Biochemical Probes

The phenolic hydroxyl group of this compound can be readily derivatized through etherification or esterification reactions. These reactions allow for the introduction of linker arms, which are then used to conjugate the dinitrophenol moiety to larger molecules like proteins, peptides, or solid supports.

For example, the hydroxyl group can be reacted with alkyl halides containing a terminal functional group (e.g., amine, carboxylic acid, or maleimide) to create a linker. Alternatively, the phenol can be reacted with reagents like epichlorohydrin (B41342) to introduce an epoxide for subsequent ring-opening reactions with nucleophiles on a carrier molecule. These modifications are essential for creating hapten-carrier conjugates, which are vital for developing antibodies and performing immunoassays.

The synthesis of hapten-conjugates typically involves several steps:

Functionalization of 2,3-DNP: Introducing a reactive group (e.g., an amine, carboxyl, or hydroxyl group) onto the 2,3-DNP structure, often via a linker.

Activation of the Linker: Converting the functional group on the linker into a reactive species (e.g., an N-hydroxysuccinimide ester for carboxylic acids, or an isothiocyanate for amines).

Conjugation: Reacting the activated hapten with a carrier molecule (e.g., bovine serum albumin (BSA), keyhole limpet hemocyanin (KLH), or ovalbumin (OVA)) under controlled conditions to form a stable conjugate researchgate.netnih.govgoogle.com.

Table 1: General Strategy for Hapten-Conjugate Synthesis

StepReaction Type/ReagentPurposeExample (Conceptual for 2,3-DNP)
1Etherification/EsterificationIntroduce linker armReact 2,3-DNP with bromoacetic acid to form a carboxyl-terminated linker.
2Carboxylic acid activationPrepare for conjugationConvert the carboxyl group to an N-hydroxysuccinimide (NHS) ester using N,N'-disuccinimidyl carbonate (DSC).
3Amide bond formationCouple hapten to carrierReact the NHS ester of the hapten-linker with amine groups on a protein (e.g., BSA).

Note: Specific reagents and conditions would need optimization for 2,3-DNP.

The resulting hapten-protein conjugates are then used to generate polyclonal or monoclonal antibodies against 2,3-DNP, which are critical tools for developing immunoassays for its detection or for using 2,3-DNP as a detection tag.

Development of Fluorescent and Spectroscopic Derivatives for Investigative Tools

Dinitrophenols can be modified to create fluorescent probes or derivatives for spectroscopic analysis. This often involves attaching a fluorophore to the 2,3-DNP moiety or using the dinitrophenol structure itself as part of a sensing mechanism.

For example, 2,4-DNP has been incorporated into fluorescent probes designed to detect specific analytes, such as thiols. In these systems, the dinitrophenol moiety can act as a quencher or a reactive component that, upon interaction with the target analyte, leads to a change in fluorescence semanticscholar.orgmdpi.com. The phenolic hydroxyl group of 2,3-DNP can be functionalized with fluorophores or molecules that can be detected spectroscopically.

One approach involves synthesizing derivatives where a fluorophore is linked to 2,3-DNP via a suitable spacer. This could involve reacting a functionalized 2,3-DNP derivative with an activated fluorophore, or vice versa. The resulting conjugate can then be used in fluorescence microscopy or spectroscopy to study biological processes or detect specific targets.

Table 2: Conceptual Development of Spectroscopic Derivatives

Derivative TypeStrategyPotential ApplicationNotes
Fluorescent ConjugateLink a fluorophore (e.g., fluorescein, coumarin) to 2,3-DNP via a linker.Cellular imaging, fluorescence-based assaysRequires careful design to ensure fluorescence is not quenched by the dinitrophenol group.
Chromogenic DerivativeReact 2,3-DNP with a reagent that produces a colored product upon specific interaction.Spectrophotometric assaysSimilar to the derivatization of amino groups with 2,4-dinitrofluorobenzene (DNFB) for protease activity assays nih.gov.
NMR ProbeSynthesize derivatives with specific NMR-active nuclei or labels.Structural analysis, binding studiesDynamic Nuclear Polarization (DNP) NMR is a technique that enhances NMR sensitivity, though this refers to a different application of DNP nih.govresearchgate.net.

Research into fluorescent probes often utilizes the reactivity of nitroaromatic compounds. For instance, probes incorporating dinitrophenylsulfonamide (DNBS) or dinitrophenyl (DNP) moieties have been developed for sensing thiophenol, where the nitro groups play a role in the electron transfer processes that modulate fluorescence semanticscholar.orgmdpi.com. While these examples focus on 2,4-DNP derivatives, the underlying principles could be adapted for 2,3-DNP.

The development of such derivatives relies on understanding the photophysical properties of the dinitrophenol core and its interaction with attached functional groups or the surrounding environment. The electron-withdrawing nature of the nitro groups influences the electronic properties of the molecule, which can be exploited in the design of responsive spectroscopic tools.

Advanced Analytical Techniques for 2,3 Dinitrophenol Detection and Quantification in Research Matrices

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are fundamental for the separation of 2,3-dinitrophenol from complex mixtures, including from its other isomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods utilized, often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography is a versatile and widely used technique for the analysis of dinitrophenol isomers. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common approach. The separation of dinitrophenol isomers, including 2,3-DNP, can be challenging due to their similar chemical structures and properties. However, optimization of column chemistry, mobile phase composition, and gradient elution can achieve successful separation.

Representative HPLC Parameters for Dinitrophenol Isomer Analysis
ParameterDescription
ColumnReversed-phase columns, such as C18, are commonly used. Specialized columns with different selectivities (e.g., PYE, NPE) can offer enhanced separation of isomers based on π-π interactions. nacalai.com
Mobile PhaseA gradient of water (often acidified with formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically employed.
DetectionUV detection is common, with the wavelength set to the absorption maximum of the dinitrophenols. Photodiode array (PDA) detectors can provide spectral information to aid in peak identification.
Retention TimeThe retention time for 2,3-DNP will vary depending on the specific column, mobile phase, and gradient conditions. In one study using a Kinetex C18 EVO column, a retention time of 7.116 minutes was reported for the [M-H]- ion of this compound. nih.gov

Gas Chromatography (GC) Methodologies

Gas chromatography is another powerful technique for the analysis of phenols, including dinitrophenols. Due to the polar and acidic nature of the phenolic hydroxyl group, derivatization is often employed to improve chromatographic peak shape and thermal stability. However, underivatized phenols can also be analyzed directly.

EPA Method 8041A outlines a procedure for the analysis of phenols by gas chromatography and can be adapted for 2,3-DNP. epa.gov This method allows for the analysis of underivatized phenols using a flame ionization detector (FID) or derivatized phenols. Common derivatizing agents include diazomethane to form methyl ethers or other reagents to form silyl ethers. The choice of capillary column is critical for the separation of isomers. Columns with different polarities can provide varying selectivities. For example, a nonpolar column like a DB-5 (5% phenyl-methylpolysiloxane) or a more polar column can be used. Temperature programming, where the column temperature is increased during the analysis, is essential for eluting compounds with a wide range of boiling points.

General GC Parameters for Phenol (B47542) Analysis (Adaptable for 2,3-DNP)
ParameterDescription
ColumnCapillary columns such as DB-5 or other stationary phases with varying polarity.
InjectorSplit/splitless injector, with the temperature set high enough to ensure complete volatilization of the analytes.
Carrier GasHelium or hydrogen at a constant flow rate.
Temperature ProgramAn initial oven temperature is held for a short period, followed by a temperature ramp to a final temperature to elute all compounds of interest.
DetectorFlame Ionization Detector (FID) for general-purpose detection or a mass spectrometer (MS) for definitive identification.

Hyphenated Techniques in Dinitrophenol Analysis (e.g., LC-MS, GC-MS)

The coupling of chromatographic separation with mass spectrometry provides a powerful tool for the unambiguous identification and quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. For dinitrophenols, electrospray ionization (ESI) is a commonly used ionization technique, typically in negative ion mode, to generate the deprotonated molecule [M-H]⁻. Tandem mass spectrometry (MS/MS) further enhances selectivity by isolating the precursor ion and inducing fragmentation to produce characteristic product ions. This technique, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for quantification even in complex matrices.

An experimental LC-MS/MS analysis of this compound in negative ESI mode showed a precursor ion ([M-H]⁻) at an m/z of 183.0047. nih.gov Collision-induced dissociation of this precursor ion at a nominal collision energy of 35 eV generated several product ions. nih.gov

LC-MS/MS Fragmentation Data for this compound ([M-H]-) nih.gov
Precursor Ion (m/z)Product Ions (m/z)Relative Abundance
183.0048183.0048100
137.011820.81
153.00687.36
95.01254.19
125.01143.29

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the identification of volatile and semi-volatile organic compounds. In GC-MS, electron ionization (EI) is the most common ionization method. This high-energy ionization process causes extensive fragmentation of the analyte molecule, producing a characteristic mass spectrum that can be used as a "fingerprint" for identification by comparison with spectral libraries. The fragmentation of dinitrophenols in EI-MS typically involves the loss of nitro groups (NO₂), hydroxyl groups (OH), and other neutral fragments from the molecular ion. While a specific mass spectrum for 2,3-DNP under standard EI conditions is available in databases, detailed fragmentation pathways in the literature are more commonly described for the 2,4-isomer. The molecular ion of this compound would be observed at an m/z of 184.

Spectroscopic Characterization Techniques for Dinitrophenols

Spectroscopic techniques provide valuable information about the molecular structure and vibrational modes of this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy in Structural and Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. The spectrum is influenced by the positions of the two nitro groups and the hydroxyl group on the benzene ring.

Key vibrational modes expected in the FT-IR spectrum of this compound include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. The position and shape of this band can be influenced by intra- and intermolecular hydrogen bonding.

N-O stretching (asymmetric and symmetric): Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro groups, typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The exact positions can vary depending on the electronic environment.

C=C stretching: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

C-N stretching: This vibration is expected in the fingerprint region of the spectrum.

C-O stretching: The stretching vibration of the phenolic C-O bond.

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Out-of-plane C-H bending: These bands in the lower frequency region (below 900 cm⁻¹) can be indicative of the substitution pattern on the benzene ring.

A detailed vibrational analysis involves assigning the observed absorption bands to specific molecular vibrations, often aided by computational chemistry methods like Density Functional Theory (DFT). longdom.org

Characteristic FT-IR Vibrational Modes for Dinitrophenols
Vibrational ModeTypical Wavenumber Range (cm-1)
O-H Stretch3200 - 3600
Aromatic C-H Stretch3000 - 3100
Asymmetric NO2 Stretch1500 - 1560
Symmetric NO2 Stretch1300 - 1370
Aromatic C=C Stretch1400 - 1600
C-O Stretch1180 - 1260

Raman Spectroscopy for Molecular Vibrational Studies

Raman spectroscopy is a complementary technique to FT-IR that provides information about the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound will show characteristic peaks corresponding to the vibrations of the aromatic ring and the nitro groups.

The symmetric stretching of the nitro groups, which may be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. spectroscopyonline.com The analysis of the Raman spectra of nitrophenol isomers can help in their differentiation. nih.govspectroscopyonline.com For example, the positions of the nitro group stretching vibrations and the ring breathing modes can be characteristic of the specific isomer. A computed Raman spectrum for this compound is available in spectral databases, which can aid in the interpretation of experimental data. spectrabase.com A detailed vibrational analysis of the Raman spectrum, similar to that for FT-IR, can be performed to assign the observed bands to specific molecular motions. longdom.org

Key Raman Bands for Dinitrophenol Analysis
Vibrational ModeTypical Raman Shift Range (cm-1)Intensity
Symmetric NO2 Stretch1300 - 1370Strong
Aromatic Ring Breathing~1000Medium to Strong
Asymmetric NO2 Stretch1500 - 1560Medium
Aromatic C=C Stretch1400 - 1600Medium

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, including this compound. This non-destructive method provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous identification and purity assessment in research contexts.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the three protons on the aromatic ring. The chemical shifts (δ) of these protons are significantly influenced by the electronic effects of the substituent groups. The hydroxyl (-OH) group, being an electron-donating group, tends to shield the protons, shifting their signals to a higher field (lower ppm), while the two electron-withdrawing nitro (-NO₂) groups cause deshielding, shifting the proton signals to a lower field (higher ppm). The relative positions of these groups (ortho, meta, para) to each proton determine the precise chemical shift. Furthermore, spin-spin coupling between adjacent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), and the magnitude of the coupling constants (J) provides critical information about the connectivity and spatial relationship of the protons on the benzene ring.

The ¹³C NMR spectrum provides complementary information, showing separate signals for each of the six carbon atoms in the benzene ring, as their chemical environments are unique. The carbons directly attached to the hydroxyl and nitro groups exhibit characteristic chemical shifts that are invaluable for confirming the substitution pattern of the phenol ring. While reference spectra for this compound are available in spectral databases, specific, tabulated chemical shift and coupling constant data are not consistently reported in readily accessible literature. nih.gov

UV-Visible Spectrophotometry for Quantitative Research

UV-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative determination of nitrophenolic compounds in various research matrices. The method is based on the principle that molecules with chromophores and conjugated π-electron systems, such as this compound, absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV light by this compound corresponds to π→π* electronic transitions within the aromatic ring, which are modified by the presence of the hydroxyl (-OH) and nitro (-NO₂) groups.

The wavelength of maximum absorbance (λmax) is a characteristic property of a compound in a specific solvent. The solvent can influence the λmax due to interactions with the analyte; for instance, polar solvents can affect the energy levels of the electronic orbitals involved in the transition. Research has reported different absorption maxima for this compound depending on the solvent used, highlighting the importance of standardizing conditions for analysis. oecd.orgrsc.org

For quantitative analysis, the Beer-Lambert Law (A = εbc) is applied, which states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the analyte and the path length (b) of the light through the solution. The molar absorptivity (ε), or molar extinction coefficient, is a constant that indicates how strongly the analyte absorbs light at a specific wavelength and is a critical parameter for calculating the concentration from a measured absorbance value.

Reported λmaxSolvent
329 nmNot Specified
285 nmMethanol
285 nm95% Ethanol

Electrochemical Sensing and Biosensor Development

Voltammetric and Amperometric Methods for Dinitrophenol Detection

Electrochemical methods, particularly voltammetric and amperometric techniques, offer a sensitive, rapid, and cost-effective approach for the detection of dinitrophenol compounds. nist.gov These methods are based on the electrochemical reduction of the nitro groups (-NO₂) on the phenol ring at an electrode surface when a specific potential is applied. The resulting current is proportional to the concentration of the dinitrophenol analyte.

Voltammetric techniques like Differential Pulse Voltammetry (DPV) are particularly effective. In DPV, the current is measured just before and after a potential pulse is applied, which enhances the signal-to-noise ratio and lowers the detection limits compared to other voltammetric methods. researchgate.netnih.gov For dinitrophenols, this typically involves applying a negative potential scan to induce the reduction of the two nitro groups to hydroxylamine or amine groups. The potential at which the reduction peak occurs is characteristic of the analyte, providing selectivity.

To improve sensitivity and selectivity, the working electrode, often a glassy carbon electrode (GCE), is frequently modified with nanomaterials. nih.gov For instance, nanocomposites can be used as electron-sensing substrates to enhance the electrochemical signal and facilitate the electron transfer process during the reduction of the nitro groups. nih.govwikipedia.org Amperometric detection, often coupled with High-Performance Liquid Chromatography (HPLC), provides high sensitivity and selectivity by measuring the current at a fixed potential corresponding to the analyte's reduction as it elutes from the chromatography column. nih.gov This approach has proven to be more sensitive and selective than spectrophotometric detection for dinitrophenol metabolites in complex matrices. researchgate.net

Development of Molecularly Imprinted Polymers (MIPs) for Selective Recognition and Extraction

Molecularly Imprinted Polymers (MIPs) are synthetic receptors, often called "plastic antibodies," engineered to have tailor-made recognition sites for a specific target molecule. tue.nl This technology is highly effective for the selective recognition and extraction of this compound from complex research samples. The imprinting process involves the polymerization of functional monomers and a cross-linker in the presence of the target molecule (the template), which in this case would be this compound. nsf.gov

During polymerization, the functional monomers arrange themselves around the template molecule, forming a stable complex through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, or van der Waals forces. After the polymer matrix is formed, the template molecule is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the this compound template. researchgate.net These specific recognition sites allow the MIP to selectively rebind this compound while showing minimal affinity for other structurally similar but interfering compounds. nsf.gov

MIPs are frequently used as a sorbent material in solid-phase extraction (SPE), a technique known as MIP-SPE. This allows for the efficient cleanup and pre-concentration of this compound from a sample matrix before analysis by other methods like chromatography. The high cross-linking of the polymer makes MIPs robust and stable over wide pH ranges and at high temperatures, offering an advantage over biological materials like antibodies.

Biosensor Platforms for Real-Time Monitoring in Research Contexts

Biosensor platforms integrate a biological recognition element with a physicochemical transducer to provide real-time, sensitive, and selective detection of analytes like this compound. These platforms are particularly valuable in research for continuous monitoring applications. The specificity of the biosensor is determined by the biological component, which can include enzymes, antibodies, or even whole cells.

Enzyme-based biosensors for dinitrophenols often utilize enzymes that can catalyze the transformation of the analyte. For example, nitroreductases are enzymes that can reduce the nitro groups of dinitrophenols. When this enzyme is immobilized on an electrode surface, the enzymatic reaction can be monitored electrochemically, producing a current signal that correlates with the this compound concentration. rsc.org The enzyme provides high selectivity for the target substrate.

Immunosensors are another common type of biosensor that uses antibodies as the recognition element. Antibodies that specifically bind to the dinitrophenol structure can be immobilized on a transducer surface. The binding event between the antibody and this compound can be detected by various means, including optical methods like Surface Plasmon Resonance (SPR) or fluorescent assays, or through electrochemical changes. These platforms can be highly sensitive, capable of detecting very low concentrations of the target analyte in solution. The development of integrated, multiplexed sensor arrays further enhances the capability for reliable, real-time monitoring in various research contexts.

Mechanistic Investigations of 2,3 Dinitrophenol at the Molecular and Cellular Level

Mitochondrial Uncoupling Phenomena and Underlying Mechanisms

The primary mechanism of action for dinitrophenols, including 2,3-Dinitrophenol, is the uncoupling of oxidative phosphorylation. This process disrupts the critical link between electron transport and the synthesis of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell.

Dinitrophenols function as protonophores, which are lipid-soluble molecules capable of transporting protons (H⁺ ions) across biological membranes. nih.govquora.com As hydrophobic weak acids, they can readily diffuse across the inner mitochondrial membrane, a structure that is typically impermeable to protons. quora.comresearchgate.net

The mechanism proceeds in a cyclical fashion:

In the proton-rich intermembrane space (which has a lower pH), the anionic form of dinitrophenol picks up a proton, becoming a neutral, protonated molecule. quora.com

This neutral, lipophilic form freely diffuses across the inner mitochondrial membrane into the proton-deficient mitochondrial matrix. researchgate.net

Upon entering the alkaline environment of the matrix, the molecule releases its proton, reverting to its anionic form. quora.com

The anion then diffuses back across the membrane to the intermembrane space to repeat the cycle. quora.com

This shuttling of protons effectively creates a "leak" or a "short-circuit" for protons across the inner mitochondrial membrane, bypassing their normal route through the ATP synthase complex. droracle.ai This protonophoric activity has been demonstrated not only in mitochondria but also in model systems using planar bilayer lipid membranes, confirming that dinitrophenols can increase proton current through pure lipid structures. mdpi.comresearchgate.netnih.gov However, research also suggests that mitochondrial proteins, such as the adenine (B156593) nucleotide translocase (ANT), can significantly enhance the protonophoric effect of dinitrophenol in mitochondria. mdpi.comnih.gov

In normal cellular respiration, the electron transport chain pumps protons from the mitochondrial matrix into the intermembrane space. arizona.edu This action generates an electrochemical gradient known as the proton motive force (PMF), which consists of both a pH gradient and a membrane potential. droracle.ai This stored energy is then used by the F₀F₁ ATP synthase complex to phosphorylate adenosine diphosphate (B83284) (ADP) into ATP as protons flow back down their concentration gradient into the matrix. quora.comarizona.edu

Table 1: Effect of Dinitrophenol on Mitochondrial ATP Production
Experimental ModelDNP ConcentrationObserved Effect on ATP SynthesisReference
L6 Myoblasts (stimulated with ADP)50 µMSignificantly decreased ATP production compared to controls. researchgate.net
RBL-2H3 CellsEC₅₀ of 389 µM to 677 µMSignificantly inhibited ATP production at non-cytotoxic doses. umaine.edu
General MechanismEffective concentrationsUncouples oxidative phosphorylation, preventing the use of the proton gradient for ATP synthesis. arizona.educuny.edu

The mitochondrial membrane potential (ΔΨm) is the electrical component of the proton motive force and is crucial for mitochondrial function. The continuous shuttling of protons by this compound neutralizes the charge separation across the inner mitochondrial membrane, leading to a direct and rapid decrease in the membrane potential. nih.govresearchgate.netnih.gov This depolarization is a hallmark of mitochondrial uncoupling. Studies have demonstrated that dinitrophenol can significantly decrease the mitochondrial membrane potential in isolated mitochondria. mdpi.com

Interactions with Cellular Components and Perturbation of Biochemical Pathways

The uncoupling of mitochondria by this compound initiates a cascade of effects that perturb other critical biochemical pathways as the cell attempts to compensate for the severe energy deficit.

Under normal conditions, the rate of the electron transport chain is tightly regulated by the magnitude of the proton motive force. This is known as respiratory control. nih.gov A large proton gradient creates "back-pressure" that slows down the rate of electron transport. nih.gov

When an uncoupler like this compound dissipates the proton gradient, this back-pressure is relieved. nih.gov As a result, the electron transport chain is no longer inhibited and begins to operate at its maximal rate. nih.gov This leads to a dramatic increase in the rate of oxygen consumption by the mitochondria as the chain continuously passes electrons to oxygen, the final electron acceptor. nih.govresearchgate.net It is important to note that dinitrophenol does not inhibit the components of the electron transport chain; it stimulates their activity by removing the normal physiological control mechanism. cuny.edudroracle.ai DNP-uncoupled respiration reflects the maximal activity of the electron transport chain. mdpi.com

Table 2: Impact of Dinitrophenol on Mitochondrial Respiration
ParameterEffect of DinitrophenolMechanismReference
Oxygen Consumption RateSubstantially increasedLoss of respiratory control due to dissipation of the proton gradient. nih.gov
Coupled Respiration RateIncreasedThe coupled respiration rate is controlled by the proton leak, which is increased by DNP. researchgate.net
Electron TransportRuns at maximal, unchecked rateRemoval of the inhibitory "back-pressure" from the proton motive force. nih.gov

The sharp decline in mitochondrial ATP production triggers a cellular energy stress response. The cell attempts to compensate for the ATP shortfall by upregulating alternative energy-producing pathways, most notably glycolysis. diabetesjournals.org This compensatory mechanism involves increasing glucose uptake and its breakdown in the cytoplasm. nih.gov

Research has shown that dinitrophenol treatment can lead to a significant increase in lactate (B86563) production, a hallmark of increased glycolytic flux. diabetesjournals.orgnih.gov Furthermore, dinitrophenol has been observed to stimulate the metabolism of pyruvate (B1213749) through the Krebs (tricarboxylic acid) cycle. nih.govnih.gov This indicates an attempt by the cell to push more substrates through the oxidative pathways to fuel the now hyperactive electron transport chain. nih.gov However, this acceleration can also lead to an overproduction of pyruvate and lactate, altering the cellular metabolic balance. diabetesjournals.org

Table 3: Dinitrophenol-Induced Alterations in Cellular Metabolism
Metabolic Pathway/ProductObserved EffectExperimental ModelReference
GlycolysisStimulatedDay-7 Cattle Embryos nih.gov
Lactate SynthesisGreatly increasedAdipose Tissue nih.gov
Pyruvate Oxidation (Krebs Cycle)Stimulated three- to six-foldAdipose Tissue nih.gov
Fatty Acid SynthesisDepressedAdipose Tissue nih.gov

Impact on Lipid Metabolism and Fatty Acid Synthesis at a Biochemical Level

This compound (2,3-DNP), like other dinitrophenols, exerts a significant influence on cellular metabolism by acting as a protonophore, a lipid-soluble weak acid that shuttles protons across the inner mitochondrial membrane. This action uncouples the process of oxidative phosphorylation from electron transport. The direct consequence is a dissipation of the proton motive force, which is the electrochemical gradient required by ATP synthase to produce adenosine triphosphate (ATP).

The resulting decrease in the cellular ATP-to-ADP (adenosine diphosphate) ratio profoundly affects energy-dependent metabolic pathways, including lipid metabolism. Fatty acid synthesis, an anabolic process that is highly dependent on a ready supply of ATP and NADPH, is significantly inhibited. nih.gov The cell, sensing a low energy state, shifts its metabolic priority from energy storage to energy production. This leads to an upregulation of catabolic processes.

Specifically, the uncoupling effect stimulates the oxidation of fatty acids through the tricarboxylic acid (TCA) cycle in an attempt to restore the proton gradient and compensate for the inefficient ATP production. nih.gov This leads to a futile cycle where energy substrates are oxidized at an accelerated rate, but the energy is largely dissipated as heat rather than being captured in the chemical bonds of ATP. This hypermetabolic state leads to a reduction in fat stores as the cell mobilizes lipids for oxidation. mdpi.comresearchgate.net Studies on the 2,4-DNP isomer have demonstrated a marked depression of fatty acid synthesis and an increase in lactate production, reflecting a major shift in cellular bioenergetics. nih.gov

Interaction with Specific Mitochondrial and Cytosolic Proteins, including Uncoupling Proteins (UCPs) and Adenine Nucleotide Translocase (ANT)

The classical mechanism of dinitrophenols involves their ability to directly transport protons across the lipid bilayer of the inner mitochondrial membrane. However, emerging research indicates that their interaction is more complex and involves specific mitochondrial proteins that can enhance their protonophoric activity. researchgate.net

While 2,3-DNP is a synthetic chemical uncoupler, its action can be contextualized by comparing it to endogenous uncoupling proteins (UCPs). UCPs are a family of mitochondrial inner membrane proteins that mediate regulated proton leak, playing a role in thermogenesis and the mitigation of oxidative stress. Research on the more extensively studied 2,4-DNP isomer has revealed that its uncoupling effect is significantly enhanced in the presence of UCPs (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT). researchgate.netnih.govnih.gov

ANT, also known as the ADP/ATP carrier, is crucial for exchanging ATP synthesized in the mitochondria for ADP from the cytoplasm. researchgate.net Studies have shown that the uncoupling action of 2,4-DNP is sensitive to carboxyatractyloside, a specific inhibitor of ANT, suggesting that ANT is involved in its protonophoric activity. researchgate.netnih.gov It is hypothesized that these carrier proteins provide a favorable environment or a specific binding site that facilitates the proton-shuttling action of the dinitrophenol molecule across the membrane, augmenting its potency beyond what is achievable through simple diffusion across the lipid bilayer alone. researchgate.netresearchgate.net Molecular dynamics simulations and site-directed mutagenesis have identified specific amino acid residues, such as arginine 79 in ANT1, as being crucial for this interaction, implying a direct binding event. researchgate.netnih.gov

Research into Cellular Respiration Rate Alterations

As a direct consequence of uncoupling oxidative phosphorylation, 2,3-DNP causes a marked increase in the rate of cellular respiration. nih.gov By providing an alternative route for protons to re-enter the mitochondrial matrix, it bypasses ATP synthase and effectively removes the back-pressure of the proton gradient on the electron transport chain (ETC).

With the proton gradient continuously dissipated, the ETC accelerates its activity to pump more protons in an attempt to compensate. This leads to a rapid and sustained increase in oxygen consumption, which is the terminal electron acceptor in the chain. nih.gov This stimulation of respiration is a hallmark of mitochondrial uncoupling and is directly proportional to the concentration of the uncoupling agent, up to a certain point. researchgate.net Beyond an optimal concentration, dinitrophenols can begin to inhibit the respiratory chain itself. researchgate.net The increased rate of oxygen consumption reflects the elevated basal metabolic rate observed at the whole-organism level. cdc.gov

Comparative Mechanistic Studies of Dinitrophenol Isomers

The biological potency of dinitrophenols is highly dependent on the specific arrangement of the two nitro groups on the phenol (B47542) ring. Comparative studies of the six DNP isomers have revealed significant differences in their efficacy as uncoupling agents.

Differential Protonophoric Efficacy and Uncoupling Potency Across Isomers

The primary determinants of a dinitrophenol's uncoupling potency are its acidity (pKa) and its lipid solubility. An effective protonophore must be able to easily accept a proton on the outer side of the inner mitochondrial membrane (in the intermembrane space), diffuse across the lipid membrane in its neutral, protonated form, and then release the proton into the mitochondrial matrix.

The position of the electron-withdrawing nitro groups influences the pKa of the phenolic hydroxyl group. A lower pKa means the compound is more acidic and will exist predominantly in its anionic (deprotonated) form at physiological pH. For uncoupling, the optimal pKa is close to the physiological pH of the mitochondrial intermembrane space, allowing for a balance between the protonated and deprotonated species.

Studies have shown that 2,4-DNP and 2,6-DNP are the most potent isomers, followed by 3,4-DNP and 3,5-DNP. cdc.govnih.gov The 2,3-DNP and 2,5-DNP isomers are consistently reported as being the least potent. cdc.govnih.gov This difference in potency is reflected in their acute toxicity, where 2,3-DNP and 2,5-DNP are the least lethal isomers in animal studies. nih.gov

Comparative Potency of Dinitrophenol Isomers

IsomerRelative Uncoupling PotencyRelative Acute Lethality
2,4-DinitrophenolHighHigh
2,6-DinitrophenolHighHigh
3,4-DinitrophenolModerateModerate
3,5-Dinitrophenol (B182416)ModerateModerate
This compoundLowLow
2,5-Dinitrophenol (B1207554)LowLow

This table provides a qualitative comparison based on findings from toxicological profiles. cdc.govnih.gov Quantitative values for uncoupling potency can vary between experimental systems.

Structure-Activity Relationships Governing Biochemical Pathway Perturbation

The structure of a DNP isomer directly governs its ability to perturb biochemical pathways, primarily through its effectiveness as an uncoupler. The key structure-activity relationships are:

Acidity (pKa): The position of the nitro groups relative to the hydroxyl group is the most critical factor. Nitro groups in the ortho (2 or 6) and para (4) positions have a strong electron-withdrawing effect through resonance and induction, which stabilizes the phenoxide anion and thus lowers the pKa (increases acidity). This is why 2,4-DNP and 2,6-DNP are highly effective. For 2,3-DNP, the nitro group at the 3-position (meta) exerts a weaker inductive-only effect, resulting in a higher pKa and reduced potency.

Intramolecular Hydrogen Bonding: In isomers with a nitro group at the 2-position, such as 2,3-DNP, 2,4-DNP, and 2,6-DNP, intramolecular hydrogen bonding can occur between the hydroxyl proton and an oxygen of the nitro group. researchgate.net This can influence the pKa and the molecule's conformation, affecting its interaction with membranes and proteins.

Steric Factors: The arrangement of the nitro groups can create steric hindrance that may affect the molecule's ability to bind to and interact with mitochondrial carrier proteins like ANT, potentially explaining some of the observed differences in protein-assisted uncoupling. researchgate.net

Theoretical and Computational Chemistry Approaches to 2,3 Dinitrophenol Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical methods are fundamental for elucidating the intrinsic electronic and structural characteristics of molecules. They allow for the prediction of properties such as electron distribution, bond strengths, and energetic stabilities, which are crucial for understanding a compound's reactivity.

Density Functional Theory (DFT) Applications in Predicting Molecular Properties

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for predicting a wide range of molecular properties. Its ability to accurately describe electron density and its associated energy makes it suitable for studying chemical reactivity and physical characteristics. DFT calculations have been employed to derive descriptors for quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR) for various aromatic compounds, including nitrophenols scribd.comscience.govscience.gov. These calculations can provide insights into parameters like electron distribution and atomic charges, which influence a molecule's behavior in different chemical environments science.govresearchgate.net. For instance, DFT-based reactivity indices have been utilized in ecotoxicological studies scribd.com. Specific calculations for 2,3-dinitrophenol have yielded various descriptors, contributing to models that correlate molecular structure with properties like lipophilicity and toxicity scribd.comuniv-tlemcen.dz.

Table 5.1.1: Selected DFT-Derived Descriptors for this compound

Descriptor/PropertyValue 1Value 2Value 3Source
DFT Descriptor0.460.753- scribd.com
DFT Property2.3100.0630.196 univ-tlemcen.dz

Note: The specific nature of these descriptors/properties is not fully detailed in the provided snippets, but they are presented as outputs from DFT calculations used in predictive modeling.

Ab Initio Molecular Orbital Investigations of Conformational and Electronic States

Ab initio molecular orbital (MO) methods, which derive solutions directly from the fundamental principles of quantum mechanics without empirical fitting, offer a high level of accuracy for studying molecular electronic structure and conformations. These methods are particularly useful for understanding subtle electronic effects and molecular geometries. Investigations using ab initio calculations have confirmed that molecules like this compound and related compounds (e.g., 2,6-dinitrophenol, picric acid) exhibit significant distortions from planarity researchgate.net. These distortions are attributed to steric effects, particularly involving the nitro groups, which can disrupt intramolecular hydrogen bonding. For this compound, the nitro group at the 2-position is observed to be twisted out of the plane of the aromatic ring, hindering effective internal hydrogen bonding researchgate.net. Such conformational preferences and electronic state analyses are critical for predicting a molecule's stability, reactivity, and interactions with other species researchgate.netethz.ch.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques complement quantum chemical calculations by providing dynamic and interactive perspectives on molecular behavior, especially in complex systems.

Molecular Dynamics (MD) Simulations of Dinitrophenol-Biomolecule Interactions

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, allowing researchers to observe how molecules move and interact over time. In the context of biological systems, MD simulations are valuable tools for investigating the interactions between small molecules, such as dinitrophenols, and biomolecules like proteins or DNA scribd.comscience.gov. These simulations can reveal dynamic binding modes, conformational changes induced by interactions, and the stability of molecular complexes. While specific MD studies focusing exclusively on this compound and biomolecules were not detailed in the provided snippets, the general application of MD in understanding biological complexes highlights its potential utility in this area scribd.com.

Molecular Docking for Predicting Binding Sites and Interaction Modes with Proteins

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically involving a small molecule (ligand) and a larger molecule (receptor, e.g., a protein). This method is instrumental in drug discovery and understanding molecular recognition by identifying potential binding sites and predicting the strength and nature of interactions science.govresearchgate.net. Studies involving various nitrophenols and related compounds have utilized molecular docking to identify potential protein targets and assess their inhibitory potential against enzymes or receptors relevant to various biological activities science.govresearchgate.netresearchgate.net. For instance, docking studies have been used to identify potential protein targets for compounds with anticancer or anti-obesity potential, with results often quantified by binding energies (e.g., kcal/mol) researchgate.netresearchgate.net.

Monte Carlo Simulations in Adsorption and Interfacial Interaction Research

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, MC methods are widely used for exploring conformational space, calculating thermodynamic properties, and simulating adsorption processes or interfacial phenomena science.govscience.gov. These simulations can model complex systems where analytical solutions are not feasible, such as the behavior of molecules at interfaces or within porous materials. While specific applications of Monte Carlo simulations directly to this compound's adsorption or interfacial interactions were not explicitly detailed in the provided search results, MC simulations are a recognized tool in related quantitative structure-property relationship studies, particularly in areas like quantitative structure-retention relationships (QSRR) science.govscience.gov.

Compound List:

this compound

2-Methylphenol

3-Ethoxy-4-methoxyphenol

2,6-Difluorophenol

4-Hydroxyacetophenone

4-Isopropylphenol

Salicylamide

Ethyl-3-hydroxybenzoate

Phenol (B47542)

2-Amino-4-nitrophenol (B125904)

4-Cresol

3-Nitrophenol (B1666305)

Picric acid

2-Nitrophenol (B165410)

2,4-Dinitrophenol

2,5-Dinitrophenol (B1207554)

2,6-Dinitrophenol

CCCP (Carbonyl cyanide m-chlorophenyl hydrazone)

FCCP (Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone)

Niclosamide

PI3Kα (Phosphoinositide 3-kinase alpha)

Calamenene

Usnic acid

Dengue NS5 MTase (Dengue virus non-structural protein 5 methyltransferase)

Berberine derivatives

2-Chloro-4-nitroaniline

1,2,3-Trinitrobenzene

3-Bromophenol

Scenedesmus obliquus

Rutin

Indole Derivatives

β-Cyclodextrin

Halogenated organic compounds

Polybrominated diphenyl ethers

MG models (e.g., Cu64 Zr36, Pd82Si18, Mg65Cu 25Y10)

Calu-6 cells

Glioblastoma (pGBMs)

Environmental Dynamics and Bioremediation Research of Dinitrophenols

Environmental Occurrence and Distribution in Aquatic and Terrestrial Ecosystems as a Research Subject

Specific research detailing the environmental occurrence and distribution of 2,3-Dinitrophenol in aquatic and terrestrial ecosystems is not extensively documented within the provided literature. Dinitrophenols as a group are recognized environmental contaminants, often originating from industrial activities, the use of pesticides, and the breakdown of other nitroaromatic compounds epa.gov. These compounds can persist in soils and have been detected in groundwater, posing environmental risks nih.gov. However, detailed studies specifically tracking the presence and distribution patterns of the this compound isomer are limited in the reviewed sources.

Abiotic Transformation Processes in Environmental Matrices

Abiotic transformation processes, such as photodegradation and chemical reactions, are crucial for understanding the environmental fate of nitroaromatic compounds. However, specific research detailing these processes for this compound is scarce in the provided results.

Photodegradation Pathways and Mechanisms

Photodegradation is a significant abiotic process that contributes to the breakdown of nitroaromatic compounds in the environment. Studies have explored the photodegradation of dinitrophenols, particularly 2,4-Dinitrophenol (2,4-DNP), using various photocatalysts and experimental conditions nih.govresearchgate.netuci.eduresearchgate.net. Research on 2,4-DNP, for instance, has investigated degradation mechanisms under UV irradiation, identifying transformation products researchgate.netuci.edu. While these studies offer insights into the general photodegradation of dinitrophenols, specific pathways and mechanisms for this compound are not detailed in the gathered search results.

Chemical Hydrolysis and Redox Reactions in Natural Systems

Chemical hydrolysis and redox reactions represent other abiotic processes influencing the environmental persistence of organic pollutants. Dinitrophenols, possessing nitro groups and phenolic hydroxyls, are susceptible to transformations via oxidation-reduction (redox) reactions nih.gov. For example, 2,4-Dinitrophenol is known to interact with electron transport chains and function as an uncoupling agent, indicating its involvement in redox processes nih.gov. Nevertheless, specific research on the chemical hydrolysis or redox reactions of this compound within natural environmental matrices is not presented in the provided literature.

Microbial Degradation and Biotransformation Pathways of Dinitrophenols

The biodegradation of dinitrophenols by microorganisms is a critical aspect of environmental remediation. However, the provided literature predominantly focuses on the degradation of 2,4-Dinitrophenol and other dinitrotoluenes, with limited direct information concerning the microbial degradation of this compound.

Isolation and Characterization of Dinitrophenol-Degrading Microorganisms

Research has successfully identified and isolated various bacterial strains capable of degrading dinitrophenols, with a strong emphasis on 2,4-Dinitrophenol nih.govoup.comnih.govhibiscuspublisher.comacs.orgnih.gov. For example, Burkholderia sp. strain KU-46 has been isolated for its ability to degrade 2,4-DNP oup.comnih.gov, and Rhodococcus imtechensis strain RKJ300 can utilize 2,4-DNP as its sole carbon and energy source acs.org. Studies have also explored the anaerobic degradation of dinitrophenols nih.gov. However, specific reports detailing the isolation and characterization of microorganisms primarily targeting the degradation of this compound are not found in the provided search results.

Identification of Biodegradation Metabolites and Enzymatic Pathways

The metabolic pathways and intermediate products involved in dinitrophenol biodegradation have been investigated for various isomers. For 2,4-Dinitrophenol, identified metabolites include 4-nitrophenol (B140041) and 1,4-benzoquinone (B44022), with degradation pathways involving the reduction of nitro groups and subsequent ring cleavage oup.comnih.gov. Some studies suggest that H−-DNP, a hydride Meisenheimer complex of DNP, can serve as a common intermediate in the degradation pathways of both 2,4,6-trinitrophenol (TNP) and dinitrophenols (DNP) asm.org. However, specific biodegradation metabolites and enzymatic pathways for this compound are not explicitly identified in the provided literature.

Data Tables

Table 1: Properties of Dinitrophenol Isomers

IsomerMelting Point (°C)K (at 25°C)Water Solubility (g/l)Density (g/cm³)
This compound1047 x 10⁻⁶0.681.683
2,4-Dinitrophenol114-115 (sublimes)2.2 x 10⁻⁴0.791.683
2,5-Dinitrophenol (B1207554)1041.0 x 10⁻⁴0.681.683
2,6-Dinitrophenol63.52.7 x 10⁻⁴0.42N/A
3,4-Dinitrophenol1344.3 x 10⁻⁵2.31.672
3,5-Dinitrophenol (B182416)122-1232.1 x 10⁻⁴1.61.702

Source: epa.gov

Table 2: Thermodynamic Data for this compound (Gas Phase)

QuantityValue (kJ/mol)Uncertainty (kJ/mol)Reference
ΔrH°1324± 9.2Taft, 1991
ΔrG°1295± 8.4Taft, 1991

Source: nist.gov

Compound List

this compound

2,4-Dinitrophenol (2,4-DNP)

2,6-Dinitrophenol

3,4-Dinitrophenol

3,5-Dinitrophenol

2,5-Dinitrophenol

Dinitrophenols (general)

DNAN (2,4-dinitroanisole)

2-methoxy-5-nitrophenol (B41512)

4-methoxy-3-nitrophenol (B81317)

4-methoxy-3-nitroaniline (B184566)

2-methoxy-5-nitroaniline (B165355)

methoxy-dinitrophenol

Dinoseb (2-sec-butyl-4,6-dinitrophenol)

4,6-dinitro-o-cresol (B1670846)

3,5-dinitrobenzoic acid

2,4-dinitrotoluene (B133949) (2,4-DNT)

2,6-dinitrotoluene (B127279) (2,6-DNT)

2,4,6-trinitrotoluene (B92697) (TNT)

4-nitrophenol

1,4-benzoquinone

2-chloro-4-nitrophenol (B164951)

chlorohydroquinone (B41787)

hydroquinone (B1673460)

2,4,6-trinitrophenol (TNP)

H−-DNP (hydride Meisenheimer complex of DNP)

Parathion

Future Directions and Emerging Research Avenues for 2,3 Dinitrophenol Studies

Exploration of Dinitrophenols as Mechanistic Tools for Modulating Cellular Metabolism and Energy Expenditure in Basic Research

Dinitrophenols are invaluable tools in basic research due to their well-defined mechanism of action as mitochondrial uncouplers. nih.gov As protonophores, they transport protons across the inner mitochondrial membrane, dissipating the proton motive force that is normally used by ATP synthase to produce ATP. nih.gov This uncoupling of oxidative phosphorylation from ATP synthesis forces the cell to increase its metabolic rate to compensate for the energy inefficiency, leading to a significant increase in energy expenditure, primarily dissipated as heat. nih.govnih.gov

In laboratory settings, this effect is harnessed to study the fundamental principles of energy homeostasis. Researchers use dinitrophenols to experimentally induce a state of high energy expenditure, allowing them to investigate the downstream cellular and systemic responses. For example, studies using the well-characterized 2,4-DNP isomer in animal models have demonstrated that its effect on total energy expenditure can be influenced by environmental temperature. nih.govresearchgate.net At thermoneutral temperatures, where the animal does not need to expend energy for warmth, DNP treatment significantly increases metabolic rate and reduces fat mass. nih.gov However, at cooler temperatures, the heat generated by DNP can substitute for the animal's natural thermogenesis from brown adipose tissue (BAT), resulting in no net change in total energy expenditure or body weight. nih.govresearchgate.net This highlights the utility of dinitrophenols as a tool to dissect the interplay between chemical and physiological thermogenesis.

The various isomers of dinitrophenol exhibit different potencies in their ability to uncouple oxidative phosphorylation. Very limited data indicate that isomers such as 2,6-, 3,4-, and 3,5-dinitrophenol (B182416) may have a comparable potential to increase basal metabolic rate as 2,4-DNP, whereas 2,3- and 2,5-dinitrophenol (B1207554) appear to have lower potential. nih.gov This differential activity presents a research opportunity, allowing scientists to select specific isomers to achieve graded levels of mitochondrial uncoupling for more nuanced metabolic studies.

Table 1: Relative Potential of Dinitrophenol Isomers to Increase Basal Metabolic Rate
Dinitrophenol IsomerReported Potential to Increase Metabolic Rate
2,4-DinitrophenolHigh
2,6-DinitrophenolHigh (Comparable to 2,4-DNP)
3,4-DinitrophenolModerate-High
3,5-DinitrophenolModerate-High
2,3-Dinitrophenol Lower
2,5-DinitrophenolLower

Integration of Advanced Omics Technologies (e.g., Metabolomics, Proteomics) for Comprehensive Mechanistic Insights into Dinitrophenol Interactions

The future of dinitrophenol research is intrinsically linked to the application of advanced omics technologies. nih.gov These high-throughput methods—including metabolomics, proteomics, transcriptomics, and genomics—provide a holistic view of the molecular changes occurring within a biological system in response to a chemical modulator like this compound. aurigeneservices.commdpi.com By moving beyond single-endpoint measurements, omics approaches can uncover novel pathways, identify biomarkers, and provide a comprehensive understanding of a compound's mechanism of action. researchgate.net

Metabolomics , the large-scale study of small molecules or metabolites, is particularly well-suited for studying dinitrophenols. Using techniques like liquid chromatography-tandem mass spectrometry (LC-MS-MS), researchers can track the metabolic fate of the parent DNP compound and identify its biotransformation products. nih.gov For instance, studies on 2,4-DNP have identified several phase I and phase II metabolites, including reduced forms like 2-amino-4-nitrophenol (B125904) and conjugated forms such as DNP-glucuronide and DNP-sulfate. nih.govresearchgate.net Applying these techniques to 2,3-DNP would elucidate its specific metabolic pathways and clearance rates, providing crucial data for its use as a research tool.

Proteomics , the study of the entire protein complement of a cell or organism, can reveal how dinitrophenol exposure alters cellular machinery. mdpi.com This can provide insights into adaptive responses to mitochondrial uncoupling. For example, studies have shown that exposure to DNP can lead to the upregulation of nuclear genes that encode mitochondrial proteins involved in oxidative phosphorylation, such as cytochrome c oxidase subunit IV (COXIV) and adenine (B156593) nucleotide translocase 3 (ANT3). mdpi.com A comprehensive proteomic analysis could identify a wider network of proteins whose expression is altered, revealing adaptive strategies related to mitochondrial biogenesis, antioxidant defenses, and substrate metabolism.

Table 2: Application of Omics Technologies in Dinitrophenol Research
Omics TechnologyApplication and Potential FindingsExample Analytes (from 2,4-DNP studies)
Metabolomics Identifies and quantifies the parent compound and its metabolites in biological fluids. Elucidates metabolic pathways and clearance rates.2,4-Dinitrophenol, 2-amino-4-nitrophenol, DNP-glucuronide, DNP-sulfate. nih.govresearchgate.net
Proteomics Measures changes in protein expression to understand cellular adaptation to metabolic stress. Identifies changes in mitochondrial proteins, metabolic enzymes, and stress-response proteins.Upregulation of COXIV, ANT3. mdpi.com Changes in antioxidant enzymes.
Transcriptomics Analyzes changes in gene expression (mRNA levels) that precede changes in protein levels, providing early insights into cellular response mechanisms.Changes in expression of genes related to oxidative phosphorylation and fatty acid metabolism. wikipedia.org

Advancements in High-Throughput Screening Methodologies for Identifying Novel Modulators of Dinitrophenol-Mediated Biochemical Processes

High-throughput screening (HTS) is a powerful methodology that uses automation and robotics to rapidly test thousands to millions of chemical compounds for a specific biological activity. wikipedia.org In the context of dinitrophenols, HTS is a key future direction for discovering novel molecules that can modulate mitochondrial uncoupling. The goal of such screens could be twofold: to identify new compounds with similar protonophore activity, potentially with a wider therapeutic index, or to find compounds that enhance or inhibit the effects of dinitrophenols themselves. acs.org

The development of robust HTS assays is critical. ucsf.edu These are typically cell-based assays performed in microtiter plates (e.g., 96, 384, or 1536 wells) that measure a key indicator of mitochondrial function. wikipedia.org A common approach is to screen for compounds that alter the mitochondrial membrane potential (Δψm), as this is the direct target of uncouplers. nih.gov Fluorescent dyes that are sensitive to Δψm can be used, where a decrease in fluorescence indicates a depolarizing/uncoupling event. nih.gov In such an assay, a known uncoupler like Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or DNP itself would be used as a positive control to validate the assay's performance. nih.gov

Successful HTS campaigns have already identified novel chemical scaffolds with mitochondrial uncoupling activity, demonstrating the viability of this approach for moving beyond classic protonophores like DNP. acs.org Future advancements will likely involve more sophisticated HTS readouts, such as measuring cellular oxygen consumption rates or ATP production levels directly in a high-throughput format, providing more functionally relevant data for hit selection and characterization.

Table 3: Components of a High-Throughput Screening (HTS) Assay for Mitochondrial Uncouplers
Assay ComponentDescriptionExample
Platform Cell-based assay in multi-well microtiter plates.L6 myotubes or HepG2 cells in 384-well plates. nih.gov
Compound Library Large collection of diverse small molecules.Libraries of synthetic compounds or natural products.
Measured Parameter A key indicator of mitochondrial function that is modulated by uncoupling.Mitochondrial membrane potential (Δψm), oxygen consumption rate (OCR), or cellular ATP levels. nih.gov
Detection Method Sensitive technology to quantify the measured parameter.Fluorescence plate reader for Δψm-sensitive dyes. nih.gov
Controls Used to validate assay performance and for data normalization.Negative Control: Vehicle (DMSO). Positive Control: A known uncoupler like CCCP or DNP. acs.orgnih.gov

Role of this compound in Basic Research Models for Deconvolution of Complex Metabolic Pathways

The specific properties of this compound, particularly its lower potency compared to the more commonly studied 2,4-DNP, position it as a potentially valuable tool for the deconvolution of complex metabolic pathways. nih.gov In biological systems, the response to a stressor is often dose-dependent. Potent activators or inhibitors can sometimes cause such a profound disruption that it becomes difficult to distinguish primary, adaptive responses from secondary, toxicological effects.

By employing a less potent uncoupler like 2,3-DNP, researchers can induce a milder, more controlled level of metabolic stress. This "graded" approach allows for a finer dissection of metabolic cascades. For example, it could help determine the precise threshold of mitochondrial uncoupling required to activate specific signaling pathways, such as AMP-activated protein kinase (AMPK), which acts as a cellular energy sensor. It may be possible to use 2,3-DNP to uncouple respiration just enough to activate AMPK without causing a significant drop in cellular ATP that could trigger cell death pathways.

This subtlety would be advantageous in studies aiming to untangle the sequence of events in metabolic reprogramming. Researchers could use 2,3-DNP to probe the initial and most sensitive adaptations to energy inefficiency, such as shifts in substrate utilization (e.g., from glucose to fatty acid oxidation), before the engagement of more drastic, overarching stress responses. In this capacity, this compound would serve not just as a blunt instrument to disrupt metabolism, but as a precision tool to carefully dissect the intricate network of pathways that govern cellular bioenergetics.

Q & A

What are the key challenges in synthesizing 2,3-Dinitrophenol with high purity, and what methodological optimizations can improve yield?

Basic Research Focus
The synthesis of this compound (CAS 66-56-8) via nitration of ω-nitrophenol with Cu(NO₃)₂·2H₂O in ethanol often results in low yields (<20%) due to competing formation of isomers like 3,6- and 3,4-Dinitrophenol . Methodological improvements include:

  • Chromatographic separation : Use silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the desired isomer .
  • Reaction monitoring : Employ TLC or HPLC to track isomer formation and optimize reaction time/temperature .

How can researchers distinguish this compound from its structural isomers in mixed samples?

Basic Research Focus
Differentiation relies on physicochemical properties:

  • Retention behavior : Reverse-phase HPLC (C18 column) with a mobile phase of acetonitrile/water (pH 2.5) separates isomers based on polarity differences (e.g., 2,3-DNP elutes earlier than 2,4-DNP) .
  • Spectroscopic data : Compare NMR chemical shifts (e.g., aromatic proton splitting patterns) and IR carbonyl stretching frequencies (e.g., 2,3-DNP: ~1530 cm⁻¹ vs. 2,4-DNP: ~1600 cm⁻¹) .

What experimental strategies mitigate the thermodynamic instability of this compound in aqueous solutions?

Advanced Research Focus
2,3-DNP undergoes hydrolysis under alkaline conditions, forming nitrophenolic byproducts. Stability can be enhanced by:

  • pH control : Maintain solutions at pH 4–6 (buffered with acetate) to minimize deprotonation and degradation .
  • Low-temperature storage : Store at –20°C in amber vials to reduce photolytic and thermal decomposition .

How does this compound influence mitochondrial function compared to 2,4-DNP, and what mechanistic studies validate these differences?

Advanced Research Focus
While 2,4-DNP is a well-known uncoupler of oxidative phosphorylation, 2,3-DNP exhibits weaker protonophoric activity due to steric hindrance from nitro group positioning . Methodological approaches include:

  • Oxygen consumption assays : Compare mitochondrial respiration rates in isolated rat liver mitochondria treated with equimolar doses of isomers .
  • Membrane potential measurements : Use fluorescent probes (e.g., JC-1) to quantify depolarization efficiency .

What analytical techniques are most effective for quantifying trace this compound in biological matrices like urine or serum?

Advanced Research Focus
Detection in biological samples requires high sensitivity and selectivity:

  • LC-MS/MS : Employ electrospray ionization (ESI⁻) with multiple reaction monitoring (MRM) for transitions like m/z 183 → 153 (LOQ: 0.1 ng/mL) .
  • Derivatization : Enhance detectability by forming methyl ethers with diazomethane, followed by GC-ECD analysis .

How do solvent polarity and substituent effects modulate the dissociation constants (pKa) of this compound?

Basic Research Focus
The pKa of 2,3-DNP (≈4.1 in water) varies with solvent polarity. Methodological insights include:

  • Potentiometric titration : Measure pH-dependent solubility in water-DMSO mixtures to assess solvent effects .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict nitro group electronic contributions to acidity .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus
2,3-DNP is toxic and mutagenic. Key precautions include:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize waste with 10% NaOH before incineration to degrade nitro groups .

How can researchers resolve conflicting data on the oxidative stress effects of this compound in neuronal cell models?

Advanced Research Focus
Discrepancies arise from dose-dependent responses. Strategies include:

  • Dose-response curves : Test concentrations from 1–100 µM in SH-SY5Y cells, measuring ROS (e.g., DCFH-DA assay) and glutathione depletion .
  • Time-course studies : Assess acute (24 hr) vs. chronic (7-day) exposure impacts on mitochondrial superoxide levels (MitoSOX assay) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dinitrophenol
Reactant of Route 2
Reactant of Route 2
2,3-Dinitrophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.